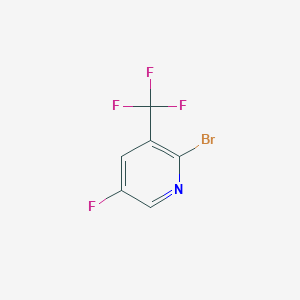

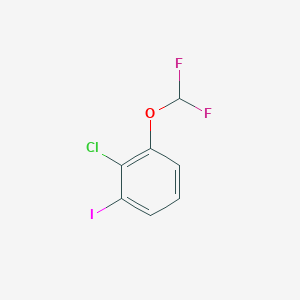

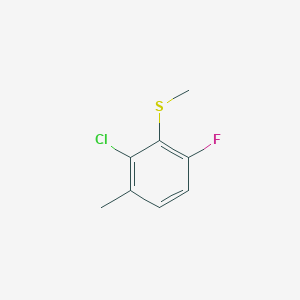

![molecular formula C11H21NO3 B6314517 tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate CAS No. 1452466-66-8](/img/structure/B6314517.png)

tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate” is a complex organic compound. The “tert-Butyl” part refers to a four-carbon alkyl radical or substituent group with a general chemical formula of −C4H9 . The “N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate” part indicates that the compound contains a cyclopentyl group (a ring of five carbon atoms) with a hydroxyl (-OH) group at the 3rd position, and a carbamate group (a functional group derived from carbamic acid) where one of the hydrogens is replaced by a methyl group (-CH3) and the other by the tert-butyl group .

Synthesis Analysis

The synthesis of compounds similar to “tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate” involves the use of tert-butyl groups as they are very bulky and used in chemistry for kinetic stabilization . A preparation of t-butyl esters of Nα-protected amino acid is described that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis

The molecular structure of “tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate” can be analyzed using techniques like NMR spectroscopy . The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis

The tert-butyl group in the compound can influence the progress of a chemical reaction, a phenomenon known as the Thorpe–Ingold effect . The tert-butoxide is a strong, non-nucleophilic base in organic chemistry. It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .Scientific Research Applications

Environmental Behavior and Fate

Decomposition Techniques : Research has explored the decomposition of MTBE, a compound similar to tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate, using radio frequency (RF) plasma reactors. This method demonstrates the feasibility of decomposing MTBE into simpler compounds like methane, ethylene, and ethane, highlighting a potential pathway for mitigating environmental contamination from tert-butyl compounds (Hsieh et al., 2011).

Biodegradation and Bioremediation : Studies on MTBE biodegradation under aerobic and anaerobic conditions reveal the potential for microbial remediation. The research indicates that MTBE can be degraded by various microorganisms, either as a primary carbon source or through cometabolism, offering insights into the bioremediation potential of related tert-butyl compounds (Fiorenza & Rifai, 2003).

Toxicological Assessments and Environmental Impact

- Toxicity and Human Exposure : Investigation into the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, including derivatives of tert-butyl compounds, suggests that while some may exhibit hepatic toxicity or endocrine-disrupting effects, comprehensive assessments are needed to fully understand their impact on human health (Liu & Mabury, 2020).

Advanced Separation Processes

- Three-Phase Partitioning (TPP) : TPP is highlighted as an innovative nonchromatographic bioseparation technology for extracting, separating, and purifying bioactive molecules. This method's application to tert-butyl compounds could provide a green, efficient, and economical approach for isolating specific compounds from complex mixtures, demonstrating TPP's versatility in scientific research applications (Yan et al., 2018).

Safety and Hazards

The safety data sheet for tert-butanol, a related compound, indicates that it is a hazardous substance. It is flammable, causes skin irritation, and may cause respiratory irritation. It is advised to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

Mechanism of Action

Target of Action

The primary targets of “tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate” are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Biochemical Pathways

The biochemical pathways affected by “tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate” are currently unknown . As research progresses, it is expected that the affected pathways and their downstream effects will be identified.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate” is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.

properties

IUPAC Name |

tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREITKHLXHZJEE-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H]1CC[C@@H](C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

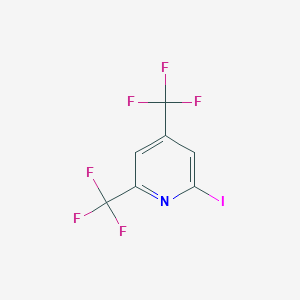

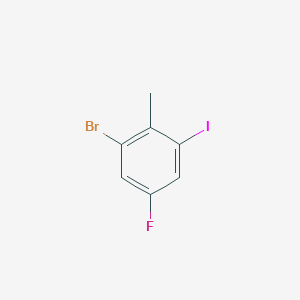

![(R)-t-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B6314511.png)

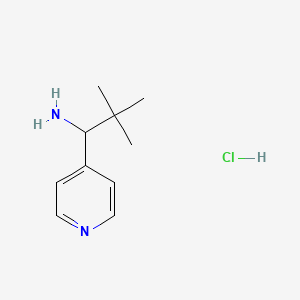

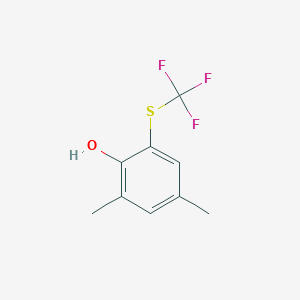

![Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B6314524.png)

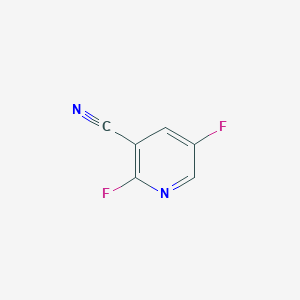

![8-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6314535.png)